3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride
Overview
Description
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride is a useful research compound. Its molecular formula is C16H21ClN2OS and its molecular weight is 324.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Biological Applications of Azole and Thiophene Derivatives
Synthetic Utilities : A review highlighted synthetic methods for producing benzimidazoles, quinoxalines, and benzo[diazepines] from o-phenylenediamines and electrophilic reagents. This indicates a broader interest in the synthesis of complex heterocyclic compounds, potentially including thiophene derivatives (Ibrahim, 2011).
Cinnamic Acid Derivatives in Anticancer Research : Another review discussed the role of cinnamic acid and its derivatives, including those with a thiophene moiety, in medicinal research as anticancer agents. This suggests that thiophene derivatives could be explored for their anticancer potential (De, Baltas, & Bedos-Belval, 2011).
CO2-Responsive Polymers : Research on CO2-responsive polymers categorized by their functional groups (amidine, amine, and carboxyl) might provide a framework for exploring the applications of specific thiophene derivatives in creating stimuli-responsive materials (Lin & Théato, 2013).
Antioxidant and Anti-inflammatory Potential : A study on the synthesis and pharmacological evaluation of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents indicates the therapeutic relevance of such compounds. This could hint at the possible health-related applications of thiophene derivatives in treating inflammation and oxidative stress-related conditions (Raut et al., 2020).
Properties
IUPAC Name |
3-(azepan-2-ylmethyl)-1-benzothiophene-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS.ClH/c17-16(19)15-13(10-11-6-2-1-5-9-18-11)12-7-3-4-8-14(12)20-15;/h3-4,7-8,11,18H,1-2,5-6,9-10H2,(H2,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURDRQQQAUZQNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CC2=C(SC3=CC=CC=C32)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185299-84-6 | |
Record name | Benzo[b]thiophene-2-carboxamide, 3-[(hexahydro-1H-azepin-2-yl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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